molecular formula C11H10O3 B1351958 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 58758-45-5

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B1351958
CAS RN: 58758-45-5
M. Wt: 190.19 g/mol
InChI Key: HPZRUPFWAKAIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Crystallography
    • Application : The compound has been studied in the field of crystallography .
    • Method : The prop-2-yn-1-yl group is inclined to the benzene ring by 69 (7)°. In the crystal, molecules are linked by a pair of C—H…O hydrogen bonds, forming inversion dimers with an R22 (12) ring motif. The dimers are linked by a second C—H…O hydrogen bond, forming sheets parallel to the (102) plane .
    • Results : The sheets stack along the c-axis direction with a separation of ca 3.4 Å .
  • Pharmaceutical Testing

    • Application : The compound is used for pharmaceutical testing .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the pharmaceutical testing are not specified in the source .
  • Synthesis of Propargyl Compounds

    • Application : The compound is used in the synthesis of propargyl compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis are not specified in the source .
  • Organic Building Blocks

    • Application : The compound is used as an organic building block .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the use as an organic building block are not specified in the source .

Future Directions

The compound has potential for future research and applications. However, specific future directions are not clearly stated in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-methoxy-2-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h1,4-6,8H,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZRUPFWAKAIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC#C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406392
Record name 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

CAS RN

58758-45-5
Record name 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Citations

For This Compound
4
Citations
T Zdrojewski, J Musielak, A Jończyk - Synthesis, 2009 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 1 www.thieme-connect.com
BZ Kurt, F Sonmez, D Ozturk, A Akdemir… - European Journal of …, 2019 - Elsevier
Carbonic anhydrases isoforms CA IX, and XII are known to be highly expressed in various human tissues and malignancies. CA IX is a prominent target for especially colorectal cancers…
Number of citations: 60 www.sciencedirect.com
ST Hulushe, MH Manyeruke, M Louzada, S Rigin… - RSC …, 2020 - pubs.rsc.org
Crystal structures of six benzaldehyde derivatives (1–6) have been determined and their supramolecular networks were established by an X-ray crystallographic study. The study has …
Number of citations: 11 pubs.rsc.org
N Korkmaz Çokol - 2018 - open.metu.edu.tr
Thienopyridinone and thienodiazepinone derivatives are known for their diverse pharmacological activities. Pyridinones and diazepinones play an important role in inhibition of some …
Number of citations: 2 open.metu.edu.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.